molecular formula C11H14ClNO2 B6259932 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide CAS No. 1019405-38-9

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide

Cat. No. B6259932
CAS RN: 1019405-38-9
M. Wt: 227.7
InChI Key:
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Description

“3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” is a chemical compound with the molecular formula C11H14ClNO2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” can be represented by the SMILES string O=C(NCC1=CN=CC=C1)C2=CC(Cl)=C(O)C=C2 . This indicates that the compound contains a benzamide core with a chloro group at the 3-position and a hydroxy group at the 4-position. The amide nitrogen is substituted with a methyl group and an isopropyl group .


Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” is 227.68736 . It is a solid substance . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved sources.

Safety and Hazards

The safety information for “3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide” indicates that it is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . This suggests that it may be harmful if swallowed and may cause eye irritation. Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide involves the conversion of 3-chloro-4-hydroxybenzoic acid to the corresponding acid chloride, which is then reacted with N-methyl-N-(propan-2-yl)amine to form the desired product.", "Starting Materials": [ "3-chloro-4-hydroxybenzoic acid", "thionyl chloride", "N-methyl-N-(propan-2-yl)amine", "triethylamine", "diethyl ether", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Conversion of 3-chloro-4-hydroxybenzoic acid to acid chloride", "3-chloro-4-hydroxybenzoic acid is dissolved in dry dichloromethane and cooled to 0°C. Thionyl chloride is added dropwise to the solution with stirring. The reaction mixture is then stirred at room temperature for 1 hour. The resulting acid chloride is used in the next step without further purification.", "Step 2: Reaction of acid chloride with N-methyl-N-(propan-2-yl)amine", "N-methyl-N-(propan-2-yl)amine is dissolved in dry dichloromethane and cooled to 0°C. Triethylamine is added to the solution with stirring. The acid chloride from step 1 is then added dropwise to the solution with stirring. The reaction mixture is stirred at room temperature for 2 hours. The organic layer is separated and washed with sodium bicarbonate solution and brine. The solvent is removed under reduced pressure to obtain the crude product.", "Step 3: Purification of crude product", "The crude product is dissolved in a minimum amount of hot ethanol and allowed to cool to room temperature. The resulting solid is filtered and washed with cold ethanol to obtain the pure product." ] }

CAS RN

1019405-38-9

Product Name

3-chloro-4-hydroxy-N-methyl-N-(propan-2-yl)benzamide

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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